1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Properties
IUPAC Name |
6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-13-9-14(2)11-15(10-13)26(24,25)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCHONJZVIUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the following steps:
Formation of the sulfonyl chloride: 3,5-dimethylbenzenesulfonyl chloride is prepared by reacting 3,5-dimethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Cyclization: The intermediate is further reacted with 1,2,4-triazolo[4,3-b]pyridazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.
DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Piperazine Derivatives
- 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride ()
- Structure : Lacks the 3,5-dimethylbenzenesulfonyl group but retains the piperazine-triazolopyridazine backbone.
- Properties : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce blood-brain barrier penetration compared to the neutral sulfonyl group in the target compound .
- Activity : While specific biological data are unavailable, its structural simplicity suggests utility as a precursor for further derivatization.
Sulfonyl Group Variations
- 2-({3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Sulfonyl)Acetic Acid ()
- Structure : Replaces the benzenesulfonyl group with a sulfonylacetic acid moiety.
- Properties : The carboxylic acid group ionizes at physiological pH, increasing solubility but limiting passive diffusion. In contrast, the target compound’s 3,5-dimethylbenzenesulfonyl group balances lipophilicity and stability .
Heterocyclic Modifications
Triazolopyridazine Derivatives with Antiproliferative Activity ()
- Key Compounds : Fluoro-, methyl-, and ethyl-substituted triazolopyridazines (e.g., R1 = 4-F, R2 = Et).
- Structure : Retain the triazolopyridazine core but replace the sulfonyl-piperazine group with benzamidine-derived functionalities.
- Activity : Demonstrated antiproliferative effects in cancer cell lines, with substituents like fluorine enhancing target affinity and metabolic stability .
- Comparison : The target compound’s sulfonyl group may offer improved selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).
Lin28 Inhibitors ()
- Compound : N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide.
- Structure : Links triazolopyridazine to a phenylacetamide group instead of piperazine-sulfonyl.
- Activity : Inhibits Lin28, a protein involved in cancer and tissue regeneration, by disrupting RNA binding. The acetamide group may mimic natural nucleotide interactions .
- Comparison : The target compound’s bulkier sulfonyl-piperazine moiety could reduce off-target effects but may limit access to RNA-binding pockets.
Substituent Effects on Physicochemical Properties
Biological Activity
Overview
1-(3,5-Dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS Number: 1060223-84-8) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C17H20N6O2S and a molecular weight of 372.44 g/mol, this compound is characterized by its unique structural features which may contribute to its pharmacological properties.
Anticonvulsant Activity
Research indicates that compounds similar to this compound have been screened for anticonvulsant activity. A study involving various piperazine derivatives demonstrated that certain modifications could enhance anticonvulsant effects while minimizing neurotoxicity. For instance, specific derivatives showed significant protection against seizures in the maximal electroshock seizure (MES) model in Wistar rats without neurotoxic effects at high doses (100 mg/kg) .
COX Inhibition
The compound's potential as a cyclooxygenase (COX) inhibitor has also been explored. In related studies, derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation and pain. Compounds exhibiting high selectivity towards COX-2 demonstrated promising analgesic and anti-inflammatory activities. For example, certain derivatives achieved inhibition indices ranging from 90% to 99% for COX-2 with significant analgesic protection observed .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the piperazine ring and the sulfonyl group can significantly influence the pharmacological profile. The presence of electron-donating or withdrawing groups on the aromatic rings can alter both potency and selectivity towards biological targets .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
